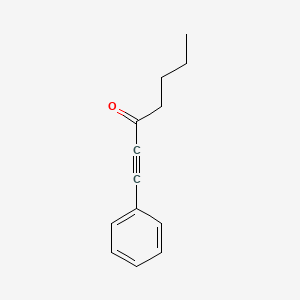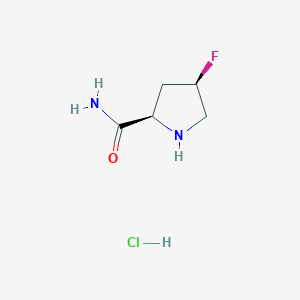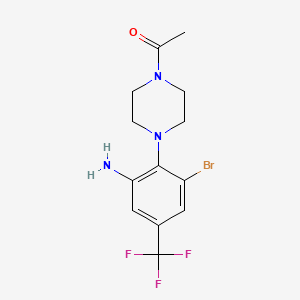![molecular formula C17H20Cl2F2N2 B12837078 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride CAS No. 27758-39-0](/img/structure/B12837078.png)
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is a chemical compound known for its role in the synthesis of various pharmaceuticals, including flunarizine and lomerizine. It features a piperazine ring connected to a diphenylmethane moiety with two fluorine atoms at the para-positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride typically involves a one-step reaction of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same nucleophilic substitution reaction, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is involved in the study of calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of drugs for treating migraines and other neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound acts as a calcium antagonist, blocking calcium channels and thereby affecting cellular processes that depend on calcium ions . It also exhibits antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These actions contribute to its effectiveness in treating migraines and other conditions.
Comparaison Avec Des Composés Similaires
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is similar to other diphenylpiperazine compounds like flunarizine and lomerizine . its unique structure, with two fluorine atoms at the para-positions, gives it distinct pharmacological properties. Other similar compounds include:
These compounds share structural similarities but differ in their specific pharmacological effects and applications.
Propriétés
Numéro CAS |
27758-39-0 |
|---|---|
Formule moléculaire |
C17H20Cl2F2N2 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
1-[bis(4-fluorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H18F2N2.2ClH/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14;;/h1-8,17,20H,9-12H2;2*1H |
Clé InChI |
HXHSZOBIAZPATJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



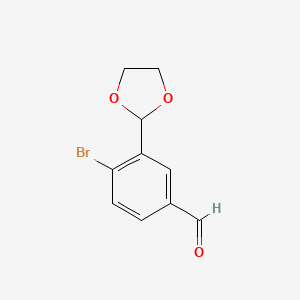
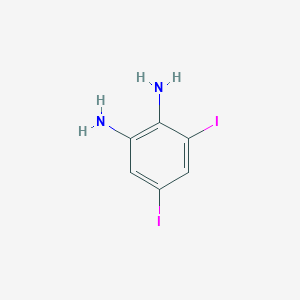
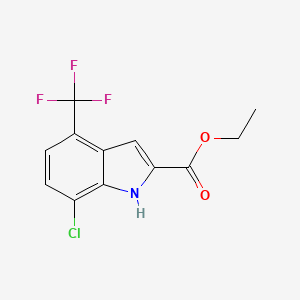
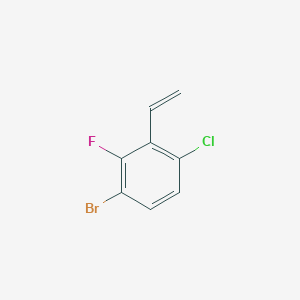
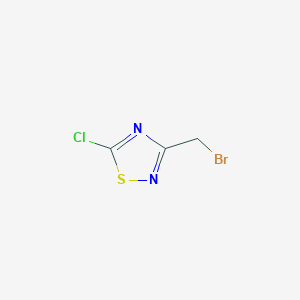
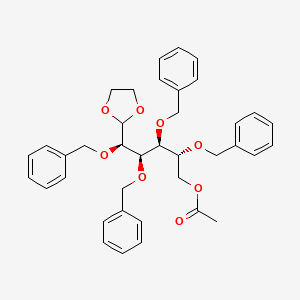
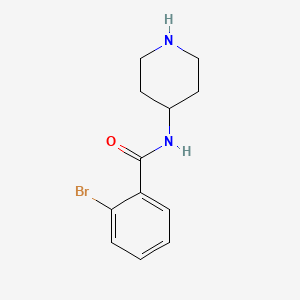
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
